N-(3,4-二氯苯基)-3-氧代丁酰胺

描述

Molecular Structure Analysis

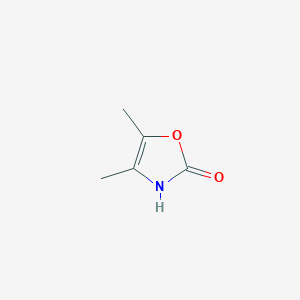

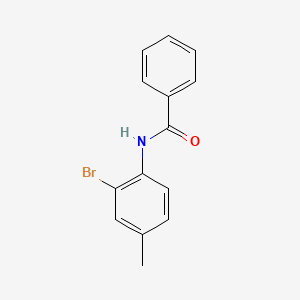

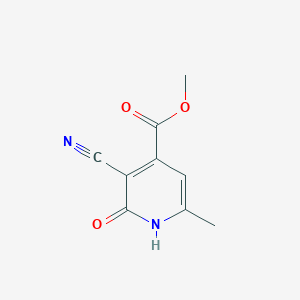

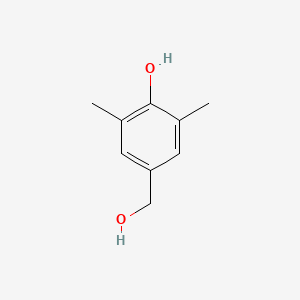

The molecular structure of “N-(3,4-dichlorophenyl)-3-oxobutanamide” can be inferred from its name. It likely contains a butanamide group (a four-carbon chain with a carbonyl (C=O) and an amine (NH2) group) attached to a 3,4-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3 and 4 positions) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dichlorophenyl)-3-oxobutanamide” are not explicitly mentioned in the available resources .

科学研究应用

晶体结构优化

使用MOPAC2009程序进行的半经验量子化学计算已经优化了N-(3,4-二氯苯基)-3-氧代丁酰胺的晶体结构。Austin模型1(AM1)和参数化模型6(PM6)方法揭示了构象差异和晶体堆积,与X射线晶体数据显示出良好的一致性。该研究突出了氧原子和氯原子在晶体堆积相互作用中的作用,并使用HOMED计算(Jotani, 2012)检验了苯环的芳香性。

合成和生物潜力

从N-(4-氯苯基)-3-氧代丁酰胺、硫脲和不同的芳香醛合成了一系列新的N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酰胺。这些化合物经过环缩合后表现出显著的抗菌活性,暗示了它们作为生物制剂的潜力(Akbari et al., 2008)。

分子对接和药理重要性

对4-[(2,6-二氯苯基)氨基]-2-甲基亚甲基-4-氧代丁酸和4-[(2,5-二氯苯基)氨基]-2-甲基亚甲基-4-氧代丁酸衍生物的光谱和结构研究显示,由于其偶极矩和第一超极化率,这些丁酸衍生物具有非线性光学材料的潜力。理论紫外-可见光谱分析和Auto-dock研究表明,这些丁酸衍生物可能抑制胎盘生长因子(PIGF-1)并具有良好的生物活性,这可能具有药理重要性(Vanasundari et al., 2018)。

环境污染物降解

研究了来自Pleurotus ostreatus HAUCC 162的漆酶同工酶对降解环境污染物如氯酚(CPs)、硝基酚(NPs)和磺胺类抗生素(SAs)的能力。这些酶利用漆酶介导系统(LMS)高效降解这些污染物,展示了漆酶在环境生物技术中用于污染物去除的潜在应用(Zhuo et al., 2018)。

安全和危害

作用机制

Target of Action

N-(3,4-dichlorophenyl)-3-oxobutanamide, also known as Propanil, primarily targets the photosynthesis process in plants . It is a widely used contact herbicide, particularly in rice production .

Mode of Action

Propanil’s mode of action is the inhibition of photosynthesis and CO2 fixation in plants . During photosynthesis, a chlorophyll molecule absorbs one photon (light) and loses one electron, starting an electron transport chain reaction leading to the conversion of CO2 to carbohydrate precursors . Propanil inhibits this electron transport chain reaction, thereby inhibiting the further development of the weed .

Biochemical Pathways

The primary biochemical pathway affected by Propanil is the photosynthesis pathway in plants . By inhibiting the electron transport chain reaction in photosynthesis, Propanil disrupts the plant’s ability to convert CO2 into carbohydrate precursors, which are essential for plant growth and development .

Result of Action

The result of Propanil’s action is the inhibition of weed growth. By disrupting the photosynthesis process, Propanil prevents weeds from producing the energy and carbohydrate precursors they need to grow . This results in the death of the weed, allowing the desired plants (like rice) to grow without competition .

Action Environment

The action of Propanil can be influenced by various environmental factors. For instance, the persistence of Propanil in soil and aquatic environments can lead to the accumulation of toxic degradation products, such as chloroanilines . Additionally, intensive use of Propanil and natural selection have caused some weeds to become resistant to Propanil .

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAFBORSRKBCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358173 | |

| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51309-24-1 | |

| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Methylquinolin-8-yl)oxy]acetic acid](/img/structure/B1347619.png)

![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)